3-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-12-15(19)6-4-8-17(12)26(23,24)20-9-10-22-14(3)18(13(2)21-22)16-7-5-11-25-16/h4-8,11,20H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMENASBVPRGJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C(=C(C(=N2)C)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of a furan ring and a pyrazole moiety suggests a diverse range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. This article aims to summarize the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H20ClN3O2S
- Molecular Weight : 367.87 g/mol
Biological Activity Overview
The biological activities of compounds containing pyrazole and furan rings have been extensively studied. Notably, the following activities have been reported:
- Anticancer Activity : Pyrazoles are recognized for their ability to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies have shown that derivatives exhibit significant cytotoxic effects against breast cancer and leukemia cell lines .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and reducing pro-inflammatory cytokines . The sulfonamide group is also known to enhance these effects.
- Antibacterial Properties : Research indicates that certain pyrazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria . The incorporation of the furan ring may contribute to this activity by enhancing membrane permeability.
Case Studies
Several studies have investigated the biological activity of related compounds or analogs:
Study 1: Anticancer Activity
In a study examining pyrazole derivatives, it was found that compounds with a furan substituent exhibited IC50 values in the micromolar range against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Study 2: Anti-inflammatory Mechanism
A specific derivative was tested for its ability to inhibit COX enzymes in vitro. Results showed a dose-dependent inhibition with an IC50 value of approximately 50 µM, indicating potential for therapeutic application in inflammatory diseases .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 386.4 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly as an antibiotic and in the treatment of various diseases. The synthesis typically involves multi-step reactions that require careful control of conditions such as temperature and pH to optimize yield and purity.
Antibacterial Properties :
Research has shown that compounds containing pyrazole moieties exhibit notable antibacterial activity. For instance, derivatives similar to 3-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide have been tested against various Gram-positive and Gram-negative bacteria. In vitro studies demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects :
In addition to antibacterial properties, pyrazole derivatives have been recognized for their anti-inflammatory effects. For example, certain substituted pyrazoles have shown higher anti-inflammatory activity compared to standard treatments like diclofenac sodium . This suggests that this compound may also possess similar therapeutic potential.
Case Study 1: Synthesis and Evaluation of Antibacterial Activity
A recent study synthesized a series of pyrazole derivatives, including compounds structurally related to this compound. These compounds were evaluated for their antibacterial properties using the agar disc-diffusion method. Results indicated significant inhibition zones against tested bacterial strains, highlighting the compound's potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Assessment
Another research effort focused on evaluating the anti-inflammatory properties of pyrazole derivatives. The study involved in vivo models where compounds were administered to assess their impact on inflammation markers. The results showed that certain derivatives exhibited a reduction in inflammatory responses comparable to established anti-inflammatory drugs .
Summary of Applications
| Application Area | Details |
|---|---|
| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria (e.g., S. aureus) |
| Anti-inflammatory Effects | Demonstrated potential in reducing inflammation comparable to standard treatments |
| Drug Design | Structural complexity allows for modifications leading to new therapeutic agents |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonamide-Pyrazole Hybrids
Compound A : 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Molecules, 2015)
- Key Differences :
- Core Structure : Pyridine-sulfonamide vs. benzene-sulfonamide in the target compound.
- Substituents : A 4-butyl group on the pyrazole and a carbamoyl linkage to 4-chlorophenyl, unlike the ethyl-furyl-pyrazole and chloro-methylbenzene in the target.
- Spectral Data : IR absorption at 1726 cm⁻¹ (C=O) due to the carbamoyl group, absent in the target compound .
Compound B: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Patent, Example 53)
- Key Differences: Heterocyclic System: Pyrazolo[3,4-d]pyrimidine fused with a chromenone vs. a simple pyrazole-furan system. Electron-Withdrawing Groups: Two fluorine atoms and a ketone enhance polarity compared to the chloro and methyl groups in the target. Molecular Weight: Higher mass (589.1 g/mol vs. ~450 g/mol estimated for the target) due to the fluorinated chromenone .
Compound C : 1-(Difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide (CAS 1006994-26-8)
- Key Differences :
Physicochemical Properties
Key Observations :
- Melting points correlate with molecular complexity: Compound B’s fused chromenone-pyrimidine system increases rigidity and thermal stability.
- The absence of a carbonyl group in the target compound simplifies its IR profile compared to Compound A .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 3-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a furan-functionalized pyrazole with a sulfonamide-bearing ethyl chain. Key steps include nucleophilic substitution for sulfonamide formation and Sonogashira or Suzuki-Miyaura couplings for heterocyclic assembly. Reaction conditions (e.g., anhydrous solvents like DMF, temperatures of 60–80°C) must be tightly controlled to avoid side products. Intermediates are characterized via -/-NMR to confirm regioselectivity and LC-MS for purity assessment. TLC with silica gel plates (eluent: ethyl acetate/hexane) monitors reaction progress .
Q. How can researchers validate the structural conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming bond angles, dihedral angles, and stereochemistry. For amorphous samples, FT-IR identifies functional groups (e.g., sulfonamide S=O stretching at ~1350 cm), while -NMR resolves proton environments (e.g., pyrazole CH at δ 2.1–2.3 ppm). Computational methods (DFT) can predict geometries, which are validated against experimental data .
Q. What are the primary challenges in achieving high-yield synthesis?
- Methodological Answer : Common issues include poor solubility of intermediates (e.g., pyrazole derivatives in polar solvents) and competing reactions (e.g., over-alkylation). Optimizing solvent polarity (e.g., switching from THF to DCM) and using catalysts like Pd(PPh) for cross-couplings can improve yields. Purification via column chromatography with gradient elution (hexane → ethyl acetate) is critical .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:
- Perform dose-response curves (IC/EC) across multiple models (e.g., bacterial vs. mammalian cells).
- Use orthogonal assays (e.g., fluorescence-based enzymatic assays vs. cell viability assays) to confirm target engagement.
- Analyze structural analogs (e.g., replacing the furan with thiophene) to isolate pharmacophore contributions .
Q. What experimental design strategies are recommended for optimizing reaction conditions?
- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For example:
- Use a Central Composite Design to model non-linear effects.
- Apply response surface methodology (RSM) to identify optimal conditions (e.g., 72°C, 1.2 eq. KCO).
- Validate predictions with confirmatory runs and ANOVA for statistical rigor .
Q. How can computational modeling guide the study of this compound’s mechanism of action?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding poses to targets like cyclooxygenase-2 (COX-2) or kinases. MD simulations (GROMACS) assess stability of ligand-receptor complexes. QSAR models prioritize structural modifications (e.g., adding electron-withdrawing groups to the benzene ring) to enhance potency. Validate predictions with SPR (surface plasmon resonance) for binding affinity measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
